3-(2-Bromoethyl)pyrrolidin-2-one
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Overview
Description
3-(2-Bromoethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C6H10BrNO It is a derivative of pyrrolidin-2-one, where a bromoethyl group is attached to the third carbon of the pyrrolidinone ring
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, including pyrrolidine-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring are known to have diverse biological profiles , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like pyrrolidine derivatives is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The diverse biological profiles associated with pyrrolidine derivatives suggest that they may have varied molecular and cellular effects .
Action Environment
It’s worth noting that the storage temperature for this compound is recommended to be 4°c , suggesting that temperature could be a factor influencing its stability.
Biochemical Analysis
Biochemical Properties
Pyrrolidinones are known to be versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .
Cellular Effects
It is known that pyrrolidinones can have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Molecular Mechanism
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Metabolic Pathways
Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with a bromoethylating agent. One common method is the reaction of pyrrolidin-2-one with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as column chromatography and distillation, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups replacing the bromoethyl group.
Oxidation Reactions: Formation of oxo derivatives.
Reduction Reactions: Formation of ethyl derivatives.
Scientific Research Applications
3-(2-Bromoethyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: The parent compound without the bromoethyl group.
3-Iodopyrrolidin-2-one: A similar compound with an iodine atom instead of a bromine atom.
3-(2-Chloroethyl)pyrrolidin-2-one: A similar compound with a chloroethyl group instead of a bromoethyl group
Uniqueness
3-(2-Bromoethyl)pyrrolidin-2-one is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the bromoethyl group can enhance the compound’s ability to interact with biological targets, potentially leading to unique pharmacological properties .
Properties
IUPAC Name |
3-(2-bromoethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c7-3-1-5-2-4-8-6(5)9/h5H,1-4H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLWOGBXABUREF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820664-66-1 |
Source
|
Record name | 3-(2-bromoethyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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